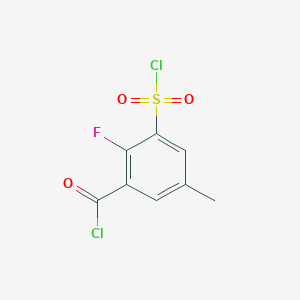
3-(Chlorosulfonyl)-2-fluoro-5-methylbenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chlorosulfonyl)-2-fluoro-5-methylbenzoyl chloride is a chemical compound with significant applications in organic synthesis and industrial chemistry. It is characterized by the presence of a chlorosulfonyl group, a fluorine atom, and a methyl group attached to a benzoyl chloride moiety. This compound is known for its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chlorosulfonyl)-2-fluoro-5-methylbenzoyl chloride typically involves the chlorosulfonation of 2-fluoro-5-methylbenzoic acid. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the chlorosulfonating agent. The process involves the following steps:
Chlorosulfonation: 2-fluoro-5-methylbenzoic acid is treated with chlorosulfonic acid at a controlled temperature to introduce the chlorosulfonyl group.
Purification: The resulting product is purified through recrystallization or distillation to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(Chlorosulfonyl)-2-fluoro-5-methylbenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfonyl chlorides or sulfones using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids or sulfonyl fluorides using oxidizing agents like hydrogen peroxide (H2O2).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Oxidizing Agents: Hydrogen peroxide (H2O2)
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfones: Formed by reduction reactions
Scientific Research Applications
3-(Chlorosulfonyl)-2-fluoro-5-methylbenzoyl chloride has a wide range of applications in scientific research:
Biology: Employed in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-(Chlorosulfonyl)-2-fluoro-5-methylbenzoyl chloride involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various sulfonyl derivatives, which can further undergo chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
Similar Compounds
Chlorosulfonyl isocyanate: Known for its use in organic synthesis and preparation of β-lactams.
3-(Chlorosulfonyl)benzoyl chloride: Similar structure but lacks the fluorine and methyl groups.
4-(Trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of a methyl group.
Uniqueness
3-(Chlorosulfonyl)-2-fluoro-5-methylbenzoyl chloride is unique due to the presence of both a fluorine atom and a methyl group on the benzoyl chloride moiety. This combination of substituents imparts distinct reactivity and properties, making it valuable in specific synthetic applications.
Properties
Molecular Formula |
C8H5Cl2FO3S |
|---|---|
Molecular Weight |
271.09 g/mol |
IUPAC Name |
3-chlorosulfonyl-2-fluoro-5-methylbenzoyl chloride |
InChI |
InChI=1S/C8H5Cl2FO3S/c1-4-2-5(8(9)12)7(11)6(3-4)15(10,13)14/h2-3H,1H3 |
InChI Key |
HLSQEFQXFMPSLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)Cl)F)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Fluoro-3-[(4-methylphenyl)amino]propan-2-OL](/img/structure/B13271930.png)
![(Cyclopropylmethyl)[(3,4-difluorophenyl)methyl]amine](/img/structure/B13271934.png)
![{2-[(Pentan-2-yl)amino]phenyl}methanol](/img/structure/B13271947.png)
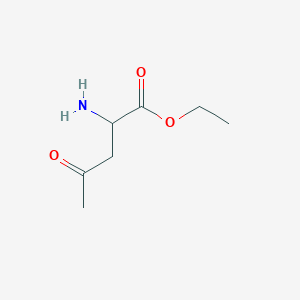


![(Butan-2-yl)[1-(3,4-dichlorophenyl)ethyl]amine](/img/structure/B13271977.png)
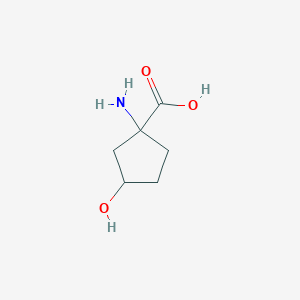
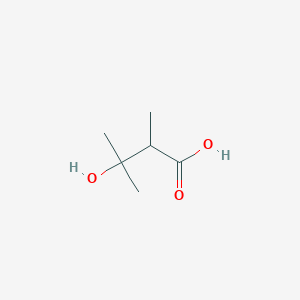
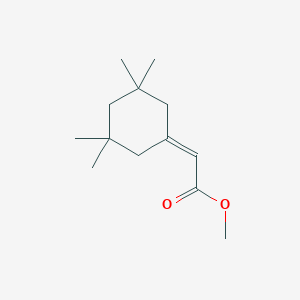

![(3S)-3-Amino-3-[4-(2-methylpropyl)phenyl]propan-1-OL](/img/structure/B13272006.png)
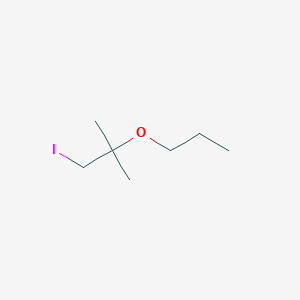
![Tert-butyl 4-[(4-aminobenzyl)oxy]piperidine-1-carboxylate](/img/structure/B13272018.png)
